molecular formula C8H14N2OS B12917537 4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- CAS No. 59669-84-0

4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-

Cat. No.: B12917537
CAS No.: 59669-84-0
M. Wt: 186.28 g/mol
InChI Key: KXHHFZNHBQJXPV-UHFFFAOYSA-N
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Description

1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group and a butyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butylamine with a thiourea derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, would need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The butyl group or other positions on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the butyl substituent.

    1-butyl-2-oxotetrahydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group.

    1-butyl-2-thioxotetrahydropyrimidin-4(1H)-thione: Contains an additional thione group.

Uniqueness

1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the butyl and thioxo groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

59669-84-0

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

1-butyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C8H14N2OS/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12)

InChI Key

KXHHFZNHBQJXPV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(=O)NC1=S

Origin of Product

United States

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